Cas no 89981-02-2 (3-Bromo-4-(methylthio)toluene)

3-Bromo-4-(methylthio)toluene structure
3-Bromo-4-(methylthio)toluene structure
Nome del prodotto:3-Bromo-4-(methylthio)toluene
Numero CAS:89981-02-2
MF:C8H9BrS
MW:217.126060247421
MDL:MFCD15527261
CID:3162286
PubChem ID:21112928

3-Bromo-4-(methylthio)toluene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-bromo-4-methyl-1-methylsulfanylbenzene
    • 2-Bromo-4-methyl-1-(methylthio)benzene
    • 3-Brom-4-methylmercapto-toluol
    • 4-Methylthio-5-bromtoluol
    • 2-Bromo-4-methyl-1-(methylthio)benzene (ACI)
    • Sulfide, 2-bromo-p-tolyl methyl (7CI)
    • 2-Bromo-4-methyl-1-(methylsulfanyl)benzene
    • 3-Bromo-4-(methylthio)toluene
    • (2-bromo-4-methylphenyl)-(methyl)sulfane
    • E91070
    • SCHEMBL2125230
    • 2-bromo-4-methylthioanisole
    • BS-24806
    • AKOS032958173
    • MFCD15527261
    • CS-0195139
    • DTXSID80610848
    • (2-bromo-4-methylphenyl)(methyl)sulfane
    • 89981-02-2
    • OQBULZJJEUYDNH-UHFFFAOYSA-N
    • MDL: MFCD15527261
    • Inchi: 1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
    • Chiave InChI: OQBULZJJEUYDNH-UHFFFAOYSA-N
    • Sorrisi: BrC1C(SC)=CC=C(C)C=1

Proprietà calcolate

  • Massa esatta: 215.96100
  • Massa monoisotopica: 215.96083g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 105
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 25.3Ų
  • XLogP3: 3.5

Proprietà sperimentali

  • PSA: 25.30000
  • LogP: 3.47940

3-Bromo-4-(methylthio)toluene Informazioni sulla sicurezza

3-Bromo-4-(methylthio)toluene Dati doganali

  • CODICE SA:2930909090
  • Dati doganali:

    Codice doganale cinese:

    2930909090

    Panoramica:

    2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

3-Bromo-4-(methylthio)toluene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B697835-250mg
3-Bromo-4-(methylthio)toluene
89981-02-2
250mg
$ 75.00 2023-04-18
TRC
B697835-100mg
3-Bromo-4-(methylthio)toluene
89981-02-2
100mg
$ 64.00 2023-04-18
Alichem
A019064085-1g
2-Bromo-4-methyl-1-(methylthio)benzene
89981-02-2 95%
1g
$238.83 2023-08-31
Alichem
A019064085-5g
2-Bromo-4-methyl-1-(methylthio)benzene
89981-02-2 95%
5g
$930.17 2023-08-31
A2B Chem LLC
AD09485-5g
3-Bromo-4-(methylthio)toluene
89981-02-2 95%
5g
$209.00 2024-04-19
1PlusChem
1P006NF1-25g
3-Bromo-4-(methylthio)toluene
89981-02-2 95%
25g
$566.00 2025-02-21
1PlusChem
1P006NF1-5g
3-Bromo-4-(methylthio)toluene
89981-02-2 95%
5g
$217.00 2025-02-21
TRC
B697835-500mg
3-Bromo-4-(methylthio)toluene
89981-02-2
500mg
$ 87.00 2023-04-18
TRC
B697835-1g
3-Bromo-4-(methylthio)toluene
89981-02-2
1g
$ 98.00 2023-04-18
abcr
AB311238-5 g
3-Bromo-4-(methylthio)toluene; 95%
89981-02-2
5g
€320.30 2023-06-21

3-Bromo-4-(methylthio)toluene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Copper sulfate Solvents: Methanol ;  48 h, rt
Riferimento
Synthesis of diverse phenothiazines by direct thioamination of arynes with S-(o-bromoaryl)-S-methylsulfilimines and subsequent intramolecular Buchwald-Hartwig amination
Matsuzawa, Tsubasa; Uchida, Keisuke; Yoshida, Suguru; Hosoya, Takamitsu, Chemistry Letters, 2018, 47(7), 825-828

Synthetic Routes 2

Condizioni di reazione
1.1 3 d, 380 °C
1.2 Solvents: Diethyl ether ;  overnight, rt
1.3 Solvents: Water
Riferimento
Part I: Smiles rearrangement in the formation of dimethylthianthrenes. Part II: Approaches to the synthesis of selagine
Zimmerman, Mary Prislopski, 1977, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ethanol ,  Carbon dioxide ,  Lithium bromide ,  Oxygen Catalysts: Copper chloride dihydrate ;  15 min, 5 MPa, rt → 100 °C; 15 h, 9 MPa, 100 °C
Riferimento
In situ Acidic Carbon Dioxide/Ethanol System for Selective Oxybromination of Aromatic Ethers Catalyzed by Copper Chloride
Liu, An-Hua; He, Liang-Nian; Hua, Fang; Yang, Zhen-Zhen; Huang, Cheng-Bin; et al, Advanced Synthesis & Catalysis, 2011, 353(17), 3187-3195

Synthetic Routes 4

Condizioni di reazione
Riferimento
Synthesis of Benzothiophene-3-Carboxylic Esters by Palladium Iodide Catalyzed Oxidative Cyclization-Deprotection-Alkoxycarbonylation Sequence under Aerobic Conditions
Mancuso, Raffaella ; Cuglietta, Simona; Strangis, Romina ; Gabriele, Bartolo, Journal of Organic Chemistry, 2023, 88(8), 5180-5186

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Carbon dioxide ,  Lithium bromide ,  Water ,  Oxygen Catalysts: Copper bromide (CuBr2) ;  12 h, 9.0 MPa, 100 °C
Riferimento
In situ acidic carbon dioxide/water system for selective oxybromination of electron-rich aromatics catalyzed by copper bromide
Liu, An-Hua; Ma, Ran; Zhang, Meng; He, Liang-Nian, Catalysis Today, 2012, 194(1), 38-43

3-Bromo-4-(methylthio)toluene Raw materials

3-Bromo-4-(methylthio)toluene Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89981-02-2)3-Bromo-4-(methylthio)toluene
A1189575
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):206.0/508.0